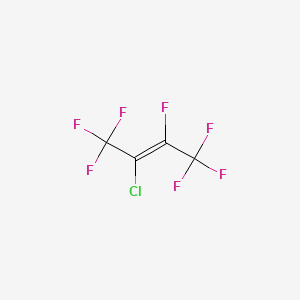

3-Chloroheptafluoro-2-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloroheptafluoro-2-butene is a chemical compound with the molecular formula C4ClF7 . It has a molecular weight of 216.48 .

Molecular Structure Analysis

The molecular structure of 3-Chloroheptafluoro-2-butene consists of 4 carbon atoms, 1 chlorine atom, and 7 fluorine atoms . The exact mass is 215.95800 .Physical And Chemical Properties Analysis

3-Chloroheptafluoro-2-butene has a boiling point of 32°C and a density of 1.548 g/cm³ . The flash point is 31-32°C .Applications De Recherche Scientifique

Catalytic Hydrogenation

One application is in the field of catalytic hydrogenation. Research on low-temperature 1,3-butadiene hydrogenation over supported bimetallic catalysts provides insights into the hydrogenation activity of similar compounds. This study focuses on understanding the kinetics and mechanism of hydrogenation reactions, which are fundamental in the synthesis of various chemicals, including those related to "3-Chloroheptafluoro-2-butene" (Lonergan et al., 2011).

Carcinogenicity Studies

Another important area of research involves the carcinogenicity of chlorinated butadienes. A study on chloroprene (2-chloro-1,3-butadiene) explored its carcinogenic potential in rats and mice, providing a comparative analysis with 1,3-butadiene. This research is crucial for understanding the health risks associated with exposure to chlorinated butadienes and for the safe handling and use of these chemicals (Melnick et al., 1999).

Chemical Synthesis and Polymerization

The controlled polymerization of chlorinated butadienes, such as 2-chloro-1,3-butadiene, has been demonstrated. This research has significant implications for the industrial production of rubbers and elastomers, highlighting the potential for controlled synthesis of high-performance materials from chlorinated butadienes (Pullan et al., 2013).

Gas-Phase Reactions

Studies on the gas-phase reactions of related compounds, such as chlorine-38 atoms with dichlorohexafluoro-2-butene, reveal the complexity of chemical reactions involving halogenated butenes. These reactions are significant for understanding the behavior of such compounds under various conditions, which is essential for their application in chemical synthesis and environmental studies (Stevens & Spicer, 1978).

Separation Technologies

Research on the selective adsorption and separation of butadiene from hydrocarbon mixtures using metal-organic frameworks demonstrates advanced applications in chemical engineering and materials science. This work is relevant to the purification and production processes of butadiene and related compounds, improving efficiency and sustainability (Liao et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

(E)-2-chloro-1,1,1,3,4,4,4-heptafluorobut-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF7/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCQDYGWGDYQNC-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroheptafluoro-2-butene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.